molecular formula C₁₄H₁₉FO₉ B1140124 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose CAS No. 183506-73-2

1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose

Cat. No.: B1140124
CAS No.: 183506-73-2
M. Wt: 350.29
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Description

1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose is a synthetic carbohydrate derivative It is structurally characterized by the presence of four acetyl groups and a fluorine atom replacing a hydroxyl group on the galactopyranose ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose typically involves the acetylation of 4-deoxy-4-fluoro-D-galactopyranose. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or DMAP (4-dimethylaminopyridine). The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose involves its interaction with biological molecules, particularly proteins and enzymes that recognize carbohydrate structures. The fluorine substitution can influence the binding affinity and specificity of these interactions, potentially altering the biological activity of the compound .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Similar in structure but lacks the fluorine substitution.

    2,3,4,6-Tetra-O-acetyl-D-galactopyranose: Another acetylated sugar derivative without the fluorine atom.

    1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose: Contains an amino group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose makes it unique compared to other acetylated sugar derivatives. This substitution can significantly impact the compound’s chemical reactivity and biological interactions, providing distinct advantages in specific applications .

Properties

IUPAC Name

[(2R,3S,4R,5R)-4,5,6-triacetyloxy-3-fluorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(15)12(21-7(2)17)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGJKBANJUBLLX-RRYROLNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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